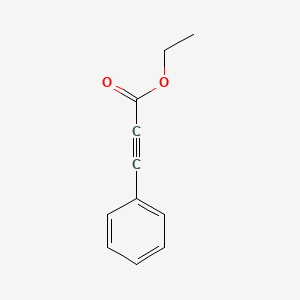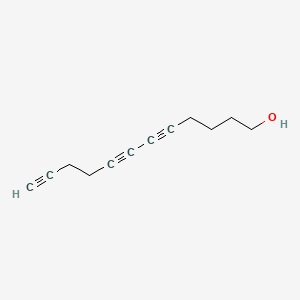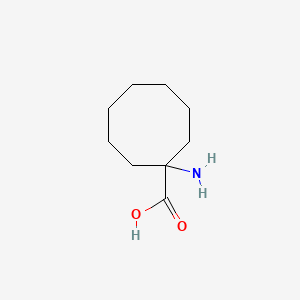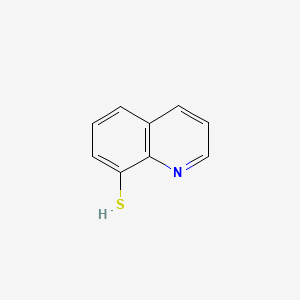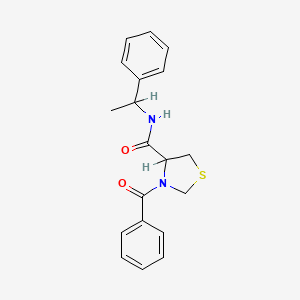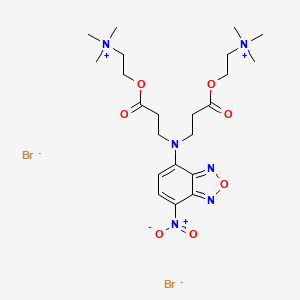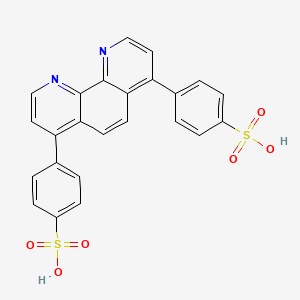
4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonic acid is a member of the class of phenanthrolines that is 4,7-diphenyl-1,10-phenanthroline carrying two additional sulfo substituents at positions 4' and 4'' It has a role as an iron chelator. It is a member of phenanthrolines and an arenesulfonic acid. It derives from a hydride of a 4,7-diphenyl-1,10-phenanthroline.
Aplicaciones Científicas De Investigación
Analytical Reagent in Precipitation Reactions
4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid shows significant potential as an analytical reagent. Studies have explored its capacity to form precipitates with various cations, highlighting its utility in determining the stoichiometry of compounds at optimum pH levels and describing the sensitivity of these reactions (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).
Spectrophotometric Study of Metal Complexes
The disodium salt of this compound has been investigated for forming colored complexes with metallic ions. This spectrophotometric study revealed relationships between the ionic radius of the cation and the stoichiometries of the formed complexes, providing valuable insights for analytical chemistry applications (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).
Platinum(II) Phenanthroline Complexes in Cancer Research
In the field of cancer research, platinum(II) phenanthroline complexes, where 4,7-diphenyl-1,10-phenanthroline disulfonic acid disodium salt is used as a ligand, have been synthesized and tested for their cytotoxicity on HeLa tumor cells. These complexes have shown potential in being analogous to cisplatin, a widely used chemotherapy drug (De Pascali et al., 2006).
Photovoltaic Performance in Dye-Sensitized Solar Cells
This compound has been used in synthesizing new ruthenium complexes for dye-sensitized solar cells (DSSCs). Its inclusion in the complexes has shown to enhance photovoltaic performance, demonstrating its relevance in renewable energy research (Ocakoglu et al., 2012).
Thermal Lensing Spectrophotometric Analysis
The application of thermal lensing spectrophotometry using 4,7-diphenyl-1,10-phenanthroline disulfonic acid in aqueous solutions and chloroform by ion-pair extraction has been explored. This has implications in enhancing the detection sensitivity of iron(II) complexes (Miyaishi, Imasaka, & Ishibashi, 1981).
Nuclear Waste Management
Research into the separation of actinides from lanthanides in nuclear waste management has utilized this compound. The presence of sulfonate groups in the ligand has been instrumental in understanding selective binding in the separation process (Thomas, Ebenezer, & Solomon, 2021).
Propiedades
Nombre del producto |
4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid |
|---|---|
Fórmula molecular |
C24H16N2O6S2 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
4-[7-(4-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid |
InChI |
InChI=1S/C24H16N2O6S2/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32/h1-14H,(H,27,28,29)(H,30,31,32) |
Clave InChI |
HGFIOWHPOGLXPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



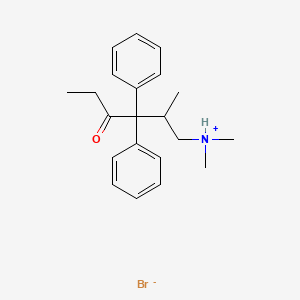
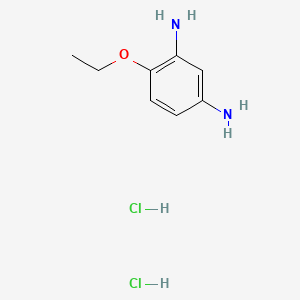
![4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1208034.png)
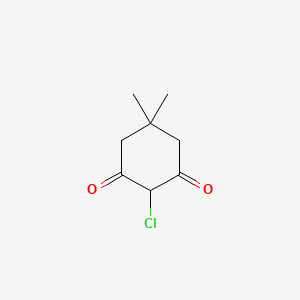
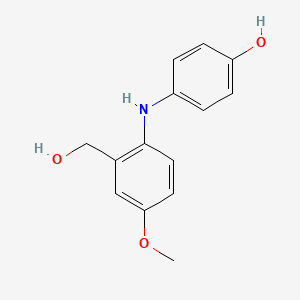
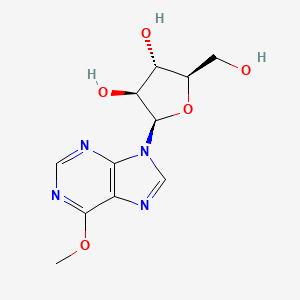
![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)
